2-(4-Butoxybenzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-butoxybenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-3-9-21-12-6-4-11(5-7-12)15(20)18-16-13(14(17)19)8-10-22-16/h4-8,10H,2-3,9H2,1H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDDSZAFWACRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(4-Butoxybenzamido)thiophene-3-carboxamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
2-(4-Butoxybenzamido)thiophene-3-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(4-Butoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
The following analysis compares 2-(4-Butoxybenzamido)thiophene-3-carboxamide with structurally related thiophene carboxamides, focusing on substituent effects, biological activities, and mechanistic insights.
Structural Analogues and Substituent Effects
Key Observations :
- Electron Effects: Electron-withdrawing groups (e.g., cyano in 92a) enhance antioxidant activity via radical stabilization, while electron-donating groups (e.g., methoxy in IIId) improve AChE inhibition by modulating π-π interactions .
A. Acetylcholinesterase (AChE) Inhibition
- Compound IIId (2-(4-methoxyphenylpiperazin-1-yl)acetamido-tetrahydrobenzo[b]thiophene-3-carboxamide) exhibited 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40%) in rat models. The methoxyphenylpiperazine moiety likely enhances binding to the enzyme’s peripheral anionic site .
- Comparison : The butoxybenzamido group in the target compound may exhibit weaker AChE inhibition due to steric hindrance from the bulky butoxy chain, though this requires experimental validation.
B. Antioxidant Activity
- Compound 92a (2-cyanoacetamido-thiophene-3-carboxamide) showed 56.9% DPPH radical scavenging at 100 μM. The cyano and carboxamide groups synergize via hydrogen bonding and electron delocalization .
C. Protein Aggregation Modulation
- Compound 14 () (N-(adamantan-1-yl)-2-amino-4-(cyclopropylamino-oxoethyl)thiophene-3-carboxamide) inhibited tau aggregation in Thioflavin T assays, likely via hydrophobic interactions with the adamantane group .
- Comparison : The target compound’s butoxybenzamido group may similarly disrupt aggregation through aromatic stacking, but its efficacy relative to adamantane-containing analogs remains uncharacterized.
Biological Activity
The compound 2-(4-Butoxybenzamido)thiophene-3-carboxamide is a derivative of thiophene with significant biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.
Synthesis of this compound
The synthesis typically involves the reaction of thiophene-3-carboxylic acid derivatives with appropriate amines or amides. The butoxybenzamide moiety enhances the compound's lipophilicity and potential biological interactions. Various synthetic routes have been explored to optimize yield and purity, often utilizing palladium-catalyzed reactions or other coupling methods.
1. Antimicrobial Activity
Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown activity against various bacterial strains:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4a | 6.67 | E. coli |
| 4h | 6.63 | S. aureus |
| 4d | 6.72 | P. aeruginosa |
The above data suggest that modifications in the thiophene structure can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Activity
In vivo studies have demonstrated that thiophene derivatives can significantly reduce inflammation in animal models. For example, compounds similar to this compound have been shown to inhibit carrageenan-induced paw edema effectively:
| Time (h) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
These findings indicate a robust anti-inflammatory potential, making such compounds candidates for further therapeutic development .
3. Anticancer Activity
Thiophene derivatives, including those similar to this compound, have been studied for their anticancer effects against various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Hep3B | 5.46 |
| HeLa | 29 |
The compound's mechanism often involves disruption of microtubule dynamics, akin to known chemotherapeutics like colchicine . The structural features of the thiophene ring contribute to its interaction with tubulin, enhancing its anticancer activity .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer properties of a series of thiophene carboxamide derivatives, including analogs of this compound. The study utilized MTT assays to assess cytotoxicity against HeLa cells, revealing that certain modifications enhanced potency significantly:
- Compound A : IC50 = 12 µM
- Compound B : IC50 = 7 µM
The study concluded that structural modifications could lead to enhanced efficacy against cancer cell lines, supporting further exploration of these compounds as potential therapeutic agents .
Q & A
Q. What are the standard synthetic routes for 2-(4-Butoxybenzamido)thiophene-3-carboxamide, and how can its purity be optimized?
The synthesis of thiophene-3-carboxamide derivatives typically involves coupling substituted benzamides with functionalized thiophene cores. For example, similar compounds (e.g., 2-amino-4-phenylthiophene-3-carboxamide) are synthesized via condensation reactions under controlled heating, followed by purification using techniques like high-performance liquid chromatography (HPLC) . To optimize purity, Amberlyst 15 catalysts in methanol have been employed to enhance reaction efficiency and reduce byproducts . Post-synthesis characterization via NMR and mass spectrometry is critical to confirm structural integrity and purity thresholds (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing thiophene-3-carboxamide derivatives?
Infrared (IR) spectroscopy identifies key functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹), while ¹H/¹³C NMR resolves substituent positioning on the thiophene and benzamide moieties . High-resolution mass spectrometry (HRMS) provides exact mass verification, crucial for distinguishing between structural analogs (e.g., 2-amino-4-phenyl vs. 2-(4-butoxybenzamido) derivatives) . For advanced purity analysis, HPLC with UV detection is recommended .
Q. How can researchers design initial bioactivity screens for this compound?
Preliminary bioactivity testing often focuses on target-specific assays. For example, tau aggregation inhibition studies use Thioflavin T fluorescence assays, where compounds are incubated with tau proteins and heparin, followed by fluorescence quantification at 450 nm excitation/485 nm emission . Antimicrobial activity can be screened via broth microdilution assays against Gram-positive/negative strains, with MIC values determined spectrophotometrically .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
Discrepancies may arise from differences in compound permeability, metabolism, or off-target effects. For instance, a compound showing strong tau aggregation inhibition in vitro (via Thioflavin T assays) but weak cellular activity might require structural modifications to enhance blood-brain barrier penetration . Parallel assays, such as filter trap assays to quantify insoluble tau aggregates, can validate mechanistic consistency . Pharmacokinetic profiling (e.g., LogP, plasma stability) should complement bioactivity data to identify bottlenecks .
Q. What strategies are effective for optimizing the selectivity of thiophene-3-carboxamides against closely related targets?
Structure-activity relationship (SAR) studies are critical. For example, replacing the 4-butoxy group with smaller alkoxy chains (e.g., methoxy) or halogen substituents can modulate selectivity for kinases vs. GPCRs . Molecular docking simulations against target crystal structures (e.g., FLT3 or T-type Ca²⁺ channels) help predict binding interactions and guide synthetic modifications . Competitive binding assays with radiolabeled ligands further validate selectivity .
Q. How can researchers address low yields in large-scale synthesis of this compound?
Scale-up challenges often stem from inefficient coupling steps or solvent compatibility. Transitioning from polar aprotic solvents (e.g., DMF) to greener alternatives (e.g., ethanol-water mixtures) can improve reaction homogeneity and yield . Catalytic methods, such as palladium-mediated cross-coupling for introducing the 4-butoxybenzamido group, may enhance efficiency . Continuous flow synthesis systems have also been reported to improve reproducibility in thiophene derivative production .
Q. What analytical methods are recommended for detecting and quantifying degradation products?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS/MS can identify hydrolysis or oxidation byproducts. For example, the 4-butoxy group is prone to oxidative cleavage, forming 4-hydroxybenzamido derivatives, detectable via reverse-phase HPLC with tandem mass spectrometry . Quantification requires calibration curves using synthesized impurity standards (e.g., Relugolix Impurity 47 analogs) .
Methodological Considerations
- Data Interpretation : Cross-validate bioactivity data using orthogonal assays (e.g., fluorescence-based vs. filter trap for tau aggregation) to minimize false positives .
- Synthetic Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent ratios) meticulously, as minor variations significantly impact thiophene ring functionalization .
- Ethical Compliance : Adhere to non-medical research guidelines; this compound is not approved for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
